![molecular formula C12H18ClNO2 B13938598 5-Ethyl-6-isobutyl-nicotinic acid hydrochloride](/img/structure/B13938598.png)
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride
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Overview
Description
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of ethyl and isobutyl groups attached to the nicotinic acid structure, along with a hydrochloride salt form. Nicotinic acid derivatives are known for their diverse applications in medicinal chemistry, particularly in the treatment of various metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-isobutyl-nicotinic acid hydrochloride typically involves multi-step organic reactions. One common method is the alkylation of nicotinic acid derivatives. The process may involve:
Alkylation: Introduction of ethyl and isobutyl groups to the nicotinic acid core.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production of nicotinic acid derivatives often involves large-scale chemical processes. The oxidation of 5-ethyl-2-methylpyridine with nitric acid is a common industrial method for producing nicotinic acid . This process is adapted to introduce specific alkyl groups and convert the product to its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various nicotinic acid derivatives with modified functional groups, which can be further utilized in medicinal chemistry.
Scientific Research Applications
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Investigated for potential therapeutic effects in treating metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-isobutyl-nicotinic acid hydrochloride involves its interaction with nicotinic acid receptors. It acts by modulating the activity of enzymes involved in lipid metabolism, leading to changes in the levels of lipids in the blood. This compound may also influence various signaling pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism.
Niacinamide: Another form of vitamin B3, used in skincare and metabolic treatments.
6-Methyl-nicotinic Acid: A derivative with a methyl group instead of ethyl and isobutyl groups.
Uniqueness
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride is unique due to its specific alkyl substitutions, which may confer distinct pharmacological properties compared to other nicotinic acid derivatives. These modifications can affect its solubility, bioavailability, and interaction with biological targets .
Properties
Molecular Formula |
C12H18ClNO2 |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
5-ethyl-6-(2-methylpropyl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-4-9-6-10(12(14)15)7-13-11(9)5-8(2)3;/h6-8H,4-5H2,1-3H3,(H,14,15);1H |
InChI Key |
XQSBVEMJNOECAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)C(=O)O)CC(C)C.Cl |
Origin of Product |
United States |
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